5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a chemical compound with the molecular formula C11H11NO2 It is a derivative of naphthalene, characterized by the presence of a carboxamide group and a ketone group on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ammonia or an amine. The reaction is usually carried out under controlled conditions, such as in the presence of a dehydrating agent like thionyl chloride or phosphorus pentachloride, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide derivatives.
Scientific Research Applications
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: This compound is a precursor in the synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide and shares similar structural features.
5,6,7,8-Tetrahydro-2-naphthylamine: Another related compound with a similar naphthalene backbone but different functional groups.
Uniqueness
This compound is unique due to the presence of both a ketone and an amide group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-11(14)8-4-5-9-7(6-8)2-1-3-10(9)13/h4-6H,1-3H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLTZPBVKMLQRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622943 |
Source
|
Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920304-25-2 |
Source
|
Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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